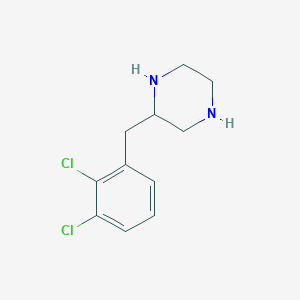
2-(2,3-Dichloro-benzyl)-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE typically involves the reaction of 2,3-dichlorobenzyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives.
科学的研究の応用
®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2,3-DICHLORO-BENZYL)-PIPERAZINE: Lacks the ®-configuration, which may affect its biological activity.
2-(2,4-DICHLORO-BENZYL)-PIPERAZINE: Similar structure but with different chlorine substitution pattern.
2-(2,3-DICHLORO-PHENYL)-PIPERAZINE: Similar core structure but with different substituents.
Uniqueness
®-2-(2,3-DICHLORO-BENZYL)-PIPERAZINE is unique due to its specific ®-configuration, which can influence its interaction with biological targets and its overall pharmacological profile. This stereochemistry can result in different biological activities compared to its racemic or other stereoisomeric forms.
特性
分子式 |
C11H14Cl2N2 |
|---|---|
分子量 |
245.14 g/mol |
IUPAC名 |
2-[(2,3-dichlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14Cl2N2/c12-10-3-1-2-8(11(10)13)6-9-7-14-4-5-15-9/h1-3,9,14-15H,4-7H2 |
InChIキー |
LXMRXBLCUUVJMX-UHFFFAOYSA-N |
正規SMILES |
C1CNC(CN1)CC2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















